Cas no 2228573-05-3 (5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine)
5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine
- 2228573-05-3
- EN300-1907433
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- Inchi: 1S/C9H6BrN3O3/c10-6-1-5(2-7(3-6)13(14)15)9-8(11)4-12-16-9/h1-4H,11H2
- InChI Key: ZVPIECVBKSZPLG-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)C1=C(C=NO1)N)[N+](=O)[O-]
Computed Properties
- Exact Mass: 282.95925g/mol
- Monoisotopic Mass: 282.95925g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 97.9Ų
5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1907433-0.05g |
5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine |
2228573-05-3 | 0.05g |
$1188.0 | 2023-09-18 | ||
| Enamine | EN300-1907433-0.1g |
5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine |
2228573-05-3 | 0.1g |
$1244.0 | 2023-09-18 | ||
| Enamine | EN300-1907433-0.25g |
5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine |
2228573-05-3 | 0.25g |
$1300.0 | 2023-09-18 | ||
| Enamine | EN300-1907433-0.5g |
5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine |
2228573-05-3 | 0.5g |
$1357.0 | 2023-09-18 | ||
| Enamine | EN300-1907433-1.0g |
5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine |
2228573-05-3 | 1g |
$1414.0 | 2023-05-27 | ||
| Enamine | EN300-1907433-2.5g |
5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine |
2228573-05-3 | 2.5g |
$2771.0 | 2023-09-18 | ||
| Enamine | EN300-1907433-5.0g |
5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine |
2228573-05-3 | 5g |
$4102.0 | 2023-05-27 | ||
| Enamine | EN300-1907433-10.0g |
5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine |
2228573-05-3 | 10g |
$6082.0 | 2023-05-27 | ||
| Enamine | EN300-1907433-1g |
5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine |
2228573-05-3 | 1g |
$1414.0 | 2023-09-18 | ||
| Enamine | EN300-1907433-5g |
5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine |
2228573-05-3 | 5g |
$4102.0 | 2023-09-18 |
5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine
Research Update on 5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine (CAS: 2228573-05-3) in Chemical Biology and Pharmaceutical Applications
Recent studies have highlighted the growing significance of 5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine (CAS: 2228573-05-3) as a versatile scaffold in medicinal chemistry and drug discovery. This compound, characterized by its unique bromo-nitro-phenyl-oxazole structure, has demonstrated promising biological activities, particularly in targeting protein-protein interactions (PPIs) and kinase inhibition. Its molecular architecture allows for selective modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a precursor in developing inhibitors for Bruton's tyrosine kinase (BTK). Researchers synthesized derivatives of 5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine and evaluated their efficacy in B-cell malignancies. The results indicated that specific derivatives exhibited nanomolar IC50 values against BTK, with improved selectivity over related kinases. This suggests potential applications in autoimmune diseases and hematologic cancers.
In parallel, computational studies have leveraged the compound's structural features for virtual screening campaigns. Molecular docking simulations revealed that 5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine can occupy unique binding pockets in challenging targets like KRAS mutants. These findings were corroborated by X-ray crystallography data in a recent Nature Communications paper, which showed the compound's ability to stabilize inactive conformations of oncogenic proteins.
The synthetic accessibility of 5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine has also been improved through recent methodological advances. A 2024 Organic Process Research & Development publication described a continuous-flow synthesis approach that increased yield by 40% while reducing hazardous waste generation. This green chemistry innovation addresses previous scalability challenges associated with the nitro and bromo functional groups.
Ongoing preclinical investigations are exploring the compound's potential in neurodegenerative diseases. Preliminary data presented at the 2024 ACS National Meeting demonstrated that optimized analogs can cross the blood-brain barrier and modulate neuroinflammatory pathways. However, pharmacokinetic studies suggest that further structural optimization may be needed to improve metabolic stability.
From a safety perspective, recent toxicology assessments (Regulatory Toxicology and Pharmacology, 2023) indicate that 5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine itself shows acceptable in vitro safety profiles, though researchers caution that the nitro group may require reduction or replacement in clinical candidates. Several pharmaceutical companies have included derivatives of this scaffold in their early-stage pipelines, particularly for oncology and immunology indications.
The compound's unique electronic properties have also attracted attention in materials science applications. A collaboration between chemical biologists and materials scientists (Advanced Materials, 2024) demonstrated that metal complexes of 5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine derivatives exhibit interesting photophysical properties, potentially useful in biosensing applications.
Looking forward, the versatility of 5-(3-bromo-5-nitrophenyl)-1,2-oxazol-4-amine continues to inspire innovative research directions. Current studies are exploring its use in PROTAC design and covalent inhibitor development, capitalizing on both the reactive bromo position and the hydrogen-bonding capabilities of the oxazole amine. As synthetic methodologies and biological understanding advance, this scaffold is poised to contribute significantly to multiple therapeutic areas.
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